molecular formula C9H12N2O B13041364 1-(5-Isopropylpyrazin-2-yl)ethanone

1-(5-Isopropylpyrazin-2-yl)ethanone

Cat. No.: B13041364
M. Wt: 164.20 g/mol
InChI Key: PNZXGJQJARETMF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Isopropylpyrazin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with isopropylmagnesium bromide, followed by the addition of acetyl chloride to introduce the ethanone group . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety .

Comparison with Similar Compounds

1-(5-Isopropylpyrazin-2-yl)ethanone can be compared with other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(5-propan-2-ylpyrazin-2-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-6(2)8-4-11-9(5-10-8)7(3)12/h4-6H,1-3H3

InChI Key

PNZXGJQJARETMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=N1)C(=O)C

Origin of Product

United States

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